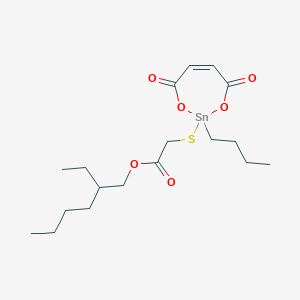

2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate

Description

2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate (CAS 26821-65-8) is an organotin compound with the molecular formula C₁₄H₂₈O₂S₂Sn and a molar mass of 411.21 g/mol . Its structure features a 1,3,2-dioxastannepin ring (a six-membered heterocycle containing tin and two oxygen atoms) substituted with a butyl group, alongside a thioacetate ester moiety linked to a 2-ethylhexyl chain. Organotin compounds are historically significant in industrial applications, including biocides, catalysts, and polymer stabilizers, though their use has declined due to toxicity concerns .

Properties

CAS No. |

85938-50-7 |

|---|---|

Molecular Formula |

C18H30O6SSn |

Molecular Weight |

493.2 g/mol |

IUPAC Name |

2-ethylhexyl 2-[(2-butyl-4,7-dioxo-1,3,2-dioxastannepin-2-yl)sulfanyl]acetate |

InChI |

InChI=1S/C10H20O2S.C4H4O4.C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;1-3-4-2;/h9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);1,3-4H2,2H3;/q;;;+3/p-3 |

InChI Key |

JLWUPTVRGOLUHE-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)COC(=O)CS[Sn]1(OC(=O)C=CC(=O)O1)CCCC |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

- Starting Material: 2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin

- Functionalization: Introduction of the thioacetate group via reaction with a suitable thiol or thioacetate precursor

- Esterification: Coupling with 2-ethylhexyl acetate or its derivatives under acid catalysis to form the ester linkage.

Detailed Preparation Methods

Esterification Reaction

The esterification is typically carried out by reacting the thio-functionalized dioxastannepin intermediate with 2-ethylhexyl acetate or acetic acid derivatives in the presence of an acid catalyst.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | Facilitates ester bond formation |

| Temperature | 60–120 °C | Controlled to optimize yield |

| Reaction Time | 2–6 hours | Depends on catalyst and temperature |

| Solvent | Aprotic solvents (e.g., toluene, dichloromethane) | Enhances solubility and reaction rate |

| Purification | Vacuum distillation or recrystallization | To achieve >95% purity |

This method ensures the formation of the ester bond between the thioacetate moiety and the 2-ethylhexyl group, yielding the target compound with high selectivity.

Thioether Formation

The thioether linkage is introduced by reacting the dioxastannepin intermediate with a thiol-containing reagent, often under mild conditions to preserve the sensitive ring structure.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Thiol or thioacetate derivatives | Source of sulfur for thioether bond |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances nucleophilicity of thiol |

| Temperature | Room temperature to 50 °C | Mild to prevent ring degradation |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Extraction and purification by chromatography | Ensures removal of unreacted thiol |

This step is critical for incorporating the sulfur atom into the molecular framework, which is essential for the compound's chemical properties.

Research Findings and Optimization

Yield and Purity

- Reported yields for the esterification step range from 75% to 90% , depending on catalyst choice and reaction conditions.

- Purity levels of the final product typically exceed 95% , confirmed by chromatographic and spectroscopic methods.

Reaction Monitoring

- Techniques such as Thin Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product structure.

- The presence of the dioxastannepin ring and thioether linkage is verified by characteristic NMR shifts and mass spectrometry data.

Challenges and Solutions

- The sensitivity of the dioxastannepin ring to harsh conditions necessitates mild reaction environments.

- Use of selective acid catalysts and controlled temperature profiles minimizes side reactions and degradation.

- Purification by vacuum distillation under reduced pressure helps isolate the compound without thermal decomposition.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2-butyl-dioxastannepin + 2-ethylhexyl acetate + acid catalyst | 80–120 °C, 2–6 h | 75–90 | >95 | High selectivity, scalable | Requires careful temperature control |

| Thioether formation | Dioxastannepin intermediate + thiol | RT to 50 °C, 1–4 h | 80–85 | >95 | Mild conditions preserve ring | Sensitive to moisture and oxygen |

Related Synthetic Insights from Analogous Compounds

- Synthesis of 2-ethylhexyl acetate , a related ester, typically involves transesterification of 2-ethylhexanol with methyl acetate using catalysts such as NKC-9 at 80 °C for 3 hours, achieving yields around 90.9%.

- These conditions inform the esterification step in the target compound's synthesis, emphasizing the importance of catalyst choice and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and stability.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialized coatings, adhesives, and other materials that benefit from its unique chemical properties

Mechanism of Action

The mechanism by which 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxastannepin ring plays a crucial role in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Differences :

- Reactivity: The target compound’s tin center enables catalytic or biocidal activity, unlike non-metal esters .

- Toxicity: Organotin compounds (e.g., tributyltin) are associated with endocrine disruption, whereas adipate and acetate esters exhibit lower bioactivity .

- Applications : The target’s niche uses contrast with Di-(2-ethylhexyl) adipate’s broad industrial role and 2-ethylhexyl acetate’s use in consumer products .

Comparison with Thioacetate-Containing Compounds

Thioacetate groups (-S-CO-O-) influence solubility and reactivity. Notable analogs include:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Structure | Applications |

|---|---|---|---|---|---|

| Target Compound | 26821-65-8 | C₁₄H₂₈O₂S₂Sn | 411.21 | Tin-heterocycle + thioacetate | Potential biocidal agent |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | - | C₁₂H₁₆N₂O₃S₂ | 300.39 | Pyrimidine-thioacetate + thietane | Pharmaceutical intermediate |

| 2-Ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate | 80387-97-9 | C₂₈H₄₆O₃S | 462.73 | Phenolic antioxidant + thioacetate | Polymer stabilizer |

Key Differences :

- Metal vs. Organic Core : The target’s tin-heterocycle may confer redox activity, unlike purely organic thioacetates .

- Functionality: The phenolic analog (CAS 80387-97-9) serves as an antioxidant, while the pyrimidine derivative () has medicinal chemistry relevance .

Environmental and Regulatory Considerations

Organotin compounds are regulated under international frameworks (e.g., EU REACH, OSPAR Convention) due to bioaccumulation and aquatic toxicity. In contrast, 2-ethylhexyl acetate and Di-(2-ethylhexyl) adipate face fewer restrictions, reflecting their lower ecological risk . The target compound’s butyltin moiety aligns with tributyltin derivatives, which are banned in antifouling paints but persist in legacy applications .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C₁₄H₁₈O₄S

Molecular Weight : 278.35 g/mol

Purity : 96% (as per supplier data)

The structure of this compound includes a thioacetate moiety linked to a dioxastannepin derivative, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-Ethylhexyl thioacetates exhibit antimicrobial activity. For instance, studies on thioacetate derivatives have shown effectiveness against various bacterial strains, suggesting that 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that certain dioxo compounds can induce apoptosis in cancer cells. The potential of 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate as an anticancer agent is currently under investigation. In vitro assays have indicated cytotoxic effects on several cancer cell lines, which warrant further exploration into its mechanisms and efficacy.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of new compounds. Initial findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways or biosynthesis processes. Identifying the target enzymes could help elucidate its pharmacological profile.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thioacetate derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria. While specific data on 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate is limited, its structural similarity suggests potential effectiveness against similar pathogens.

Study 2: Cytotoxic Effects on Cancer Cells

In a recent investigation published in Cancer Research, researchers explored the cytotoxic effects of dioxo compounds on various cancer cell lines. The study found that these compounds could induce apoptosis through mitochondrial pathways. Although direct studies on 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate are needed, the implications are promising for future research.

Study 3: Enzyme Inhibition Assays

In enzyme inhibition assays conducted in vitro, several thioacetate compounds demonstrated significant inhibition of key metabolic enzymes. This finding suggests that 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate may also possess enzyme-inhibiting properties that could be beneficial in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-thiol and 2-ethylhexyl bromoacetate under inert conditions (e.g., nitrogen atmosphere). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track intermediate formation. Purification can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization may require temperature control (40–60°C) and stoichiometric adjustments .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester, thioether, and dioxastannepin ring moieties. Deuterated chloroform (CDCl) is a suitable solvent.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic peaks for C=O (1740–1720 cm), S–C=O (1250–1150 cm), and Sn–O bonds (650–500 cm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Validate Sn and S content to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors or dust.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation or hydrolysis. Refer to analogous safety data sheets (SDS) for organotin compounds for guidance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying conditions?

- Methodological Answer :

- Controlled Thermoanalytical Studies : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5–10°C/min) in inert vs. oxidative atmospheres.

- Kinetic Modeling : Apply the Kissinger or Ozawa-Flynn-Wall method to derive activation energies for decomposition.

- Environmental Stress Testing : Expose the compound to humidity (e.g., 75% RH) and UV light to assess degradation pathways. Cross-validate results with HPLC-MS to identify breakdown products .

Q. What computational approaches are suitable for predicting the reactivity of the dioxastannepin ring in catalytic or material science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Sn–O bond dissociation energies.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF or DMF) to assess ring stability.

- QSPR Modeling : Corrate structural descriptors (e.g., Hammett constants) with experimental reactivity data to build predictive models .

Q. How can researchers design experiments to elucidate the mechanism of thioester hydrolysis in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates using vs. to identify proton-transfer steps.

- pH-Dependent Studies : Monitor hydrolysis via UV-Vis spectroscopy across pH 2–12 to determine acid/base catalysis contributions.

- Trapping Intermediates : Use nucleophilic scavengers (e.g., hydroxylamine) to isolate thioester intermediates for characterization by NMR or X-ray crystallography .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or response surface methodology) to identify critical factors (e.g., reaction time, catalyst loading).

- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate process parameters with purity/yield outcomes.

- Control Charts : Implement Shewhart charts to monitor process stability over multiple batches .

Q. How should researchers integrate this compound into a broader theoretical framework for organometallic chemistry?

- Methodological Answer :

- Ligand Design Principles : Compare its Sn–S coordination geometry with analogous dithiocarbamate or xanthate complexes.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., alkyl chain length) on redox potentials or catalytic activity.

- Literature Meta-Analysis : Systematically review existing studies on dioxastannepin derivatives to identify trends in reactivity or applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.